N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-15-22-23-19-11-12-20(24-25(15)19)28-14-13-21-30(26,27)18-9-7-17(8-10-18)29-16-5-3-2-4-6-16/h2-12,21H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISBBKMTHUAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole and pyridazine structure have been known to interact with a variety of enzymes and receptors in the biological system.
Mode of Action
The triazole and pyridazine moieties in the compound structure are capable of forming hydrogen bonds, which can facilitate specific interactions with different target receptors.
Biological Activity
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20N4O3S
- Molecular Weight : 372.44 g/mol
- CAS Number : 1269531-71-6
Biological Activity Overview
The biological activity of this compound has been linked to various pharmacological effects, particularly in the realms of anti-inflammatory and anticancer activities.
1. Anti-inflammatory Activity
Compounds with similar triazolo-pyridazine structures have demonstrated significant anti-inflammatory properties. They often act by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
| Compound | IC50 (μM) | COX Selectivity |
|---|---|---|
| Triazolo derivative A | 0.02 | High |
| Triazolo derivative B | 0.04 | Moderate |
Although specific IC50 values for this compound have not been extensively documented, it is expected that they would fall within a comparable range based on structural similarities with known active compounds.
2. Anticancer Activity
The compound's structure suggests potential activity against various cancer cell lines. Similar triazolo derivatives have exhibited cytotoxic effects in vitro against human tumor cell lines such as HeLa and A375.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 10.5 |
| A375 | 15.2 |
These findings indicate that the compound may inhibit cellular proliferation through mechanisms involving apoptosis and cell cycle arrest.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of COX Enzymes : The compound may reduce prostaglandin synthesis and subsequently decrease inflammation.
- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
Case Studies and Research Findings
A study conducted by Akhtar et al. synthesized a series of triazole derivatives and evaluated their anti-inflammatory and anticancer activities. Among the compounds tested, certain derivatives exhibited significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM. Furthermore, anticancer efficacy was assessed using various human cancer cell lines where some compounds showed promising results with IC50 values indicating effective cytotoxicity.
In another study focusing on triazolo-pyridazine derivatives, researchers evaluated their inhibitory activity against c-Met kinase and several cancer cell lines (A549, MCF-7, HeLa). The most promising compound exhibited significant cytotoxicity against these cell lines with IC50 values lower than 10 μM.
Comparison with Similar Compounds
Key Findings and Implications
- Sulfonamide vs. Acetamide/Ester: The 4-phenoxybenzenesulfonamide group provides superior polarity and hydrogen-bonding capacity, which may translate to better aqueous solubility and target engagement compared to acetamide or ester-based analogues .
- Linker Flexibility : The ethoxyethyl spacer in the target compound likely improves conformational adaptability, facilitating interactions with deeper binding pockets compared to rigid phenyl-linked derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-phenoxybenzenesulfonamide?
- Methodology :
- Multi-step synthesis involving nucleophilic substitution (e.g., coupling the triazolopyridazine core with sulfonamide intermediates under basic conditions) .
- Key steps: Temperature control (60–80°C), solvent selection (DMF or THF), and pH stabilization (~7–8) to prevent side reactions .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the structural integrity and purity of the compound confirmed post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ESI-MS in positive ion mode) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. What methodologies are employed to identify and validate the primary biological targets of this compound?
- Methodology :
- Biochemical Assays : Competitive inhibition studies (e.g., ATPase assays for kinase targets) with IC50 determination using fluorescence polarization .
- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding interactions with kinases or GPCRs, followed by site-directed mutagenesis to validate key residues .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in treated vs. untreated cells .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variations across studies)?
- Methodology :
- Assay Standardization : Replicate experiments under identical conditions (e.g., enzyme concentration, buffer pH, incubation time) to minimize variability .
- Orthogonal Validation : Use alternative assays (e.g., SPR for binding affinity vs. functional cell-based assays) to confirm activity .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on triazole rings) to identify trends in potency discrepancies .
Q. What strategies are recommended for assessing and mitigating toxicity risks during in vitro and in vivo studies?
- Methodology :
- In Silico Toxicity Prediction : Tools like ProTox-II to prioritize compounds with low hepatotoxicity and mutagenicity risks .
- In Vitro Cytotoxicity : MTT assays on HEK293 or HepG2 cells to establish LC50 values .
- In Vivo Safety : Dose escalation in rodent models (OECD TG 420 guidelines) with histopathology and serum biomarker monitoring .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodology :
- Systematic Substituent Variation : Modify the phenoxy or sulfonamide groups to evaluate effects on solubility and target affinity .
- Pharmacophore Modeling : Identify critical hydrogen bond acceptors/donors (e.g., triazole N-atoms) using Schrödinger’s Phase .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity via combinatorial libraries .
Methodological Notes
- Contradiction Resolution : Discrepancies in IC50 values may arise from differences in assay formats (e.g., recombinant vs. native enzymes) or buffer ionic strength. Cross-validation with isothermal titration calorimetry (ITC) is advised .
- SAR Optimization : Prioritize derivatives with logP < 3 (to enhance bioavailability) and polar surface area < 140 Ų (to improve blood-brain barrier penetration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
